2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C30H30ClN3O5S and its molecular weight is 580.1. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticonvulsant Properties
This compound belongs to a category of derivatives known for their significant antimicrobial and anticonvulsant activities. A study highlighted the synthesis of similar thioxoquinazolinone derivatives, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Moreover, some of these compounds exhibited potent anticonvulsant activity, indicating their potential therapeutic applications in managing bacterial infections and seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anti-Inflammatory and Analgesic Effects
Research into quinazolinone derivatives has also revealed their potential as anti-inflammatory and analgesic agents. These compounds, synthesized with various modifications, have been screened for their effectiveness in reducing inflammation and pain, showcasing the versatility of quinazolinone frameworks in medicinal chemistry (Farag et al., 2012).
Anticancer Potential
Further investigations into quinazolinone derivatives have uncovered their potential as anticancer agents. For instance, the synthesis and biological evaluation of certain quinazoline-4-thiones have indicated antimycobacterial, photosynthesis-inhibiting, and antialgal activity, with some compounds showing higher activity than standard treatments against specific mycobacterial strains. This suggests their potential utility in cancer therapy, owing to their ability to induce apoptosis in cancer cells (Kubicová et al., 2003).
Additional Pharmacological Activities
Other studies have synthesized and characterized various quinazolinone derivatives, evaluating their antimicrobial potential. These efforts have contributed to the development of compounds with promising antibacterial and antifungal properties, further emphasizing the chemical's versatility in addressing a range of pathogenic challenges (Bhatt et al., 2015).
Mechanism of Action
Target of Action
A structurally similar compound, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole, has been found to inhibit human glycolate oxidase (hgox) . hGOX is a peroxisomal flavoenzyme that generates glyoxylate .
Mode of Action
The inhibitor heteroatoms of the similar compound interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids . In addition, the chlorophenyl substituent is surrounded by nonconserved hydrophobic residues . This suggests that the compound might bind to the active site of the enzyme and inhibit its activity.
Biochemical Pathways
Glycolate oxidase is involved in the metabolism of glyoxylate. When the normal metabolism of glyoxylate is impaired, glyoxylate yields oxalate, which forms insoluble calcium deposits, particularly in the kidneys . Therefore, inhibiting glycolate oxidase could potentially reduce the production of oxalate and prevent the formation of these deposits.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it indeed inhibits glycolate oxidase, it could potentially reduce the production of oxalate and prevent the formation of calcium deposits in the kidneys .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O5S/c1-37-27-10-3-20(17-28(27)38-2)11-12-34-29(36)24-18-23(33-13-15-39-16-14-33)8-9-25(24)32-30(34)40-19-26(35)21-4-6-22(31)7-5-21/h3-10,17-18H,11-16,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMUXNNLGHDFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)C5=CC=C(C=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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